Cas no 1806006-04-1 (2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol)

2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyridine core. The presence of chloro, difluoromethyl, hydroxyl, and hydroxymethyl groups enables selective modifications, making it useful in pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability, while the hydroxyl and hydroxymethyl moieties provide sites for further derivatization. Its structural features contribute to improved bioavailability and binding affinity in target molecules. This compound is synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial-scale processes. Its reactivity profile allows for efficient incorporation into complex molecular frameworks, supporting the development of novel bioactive compounds.
2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol structure
1806006-04-1 structure
Product name:2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol
CAS No:1806006-04-1
MF:C7H6ClF2NO2
MW:209.577847957611
CID:4866476

2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol
    • Inchi: 1S/C7H6ClF2NO2/c8-6-5(13)4(7(9)10)3(2-12)1-11-6/h1,7,12-13H,2H2
    • InChI Key: CUOSPLJSAJWSAF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C(F)F)=C(C=N1)CO)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.4

2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053723-1g
2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol
1806006-04-1 97%
1g
$1,460.20 2022-04-01

2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol Related Literature

Additional information on 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol

2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol (CAS No. 1806006-04-1): An Overview of a Promising Compound in Medicinal Chemistry

2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol (CAS No. 1806006-04-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and potential applications of 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol.

The chemical structure of 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a difluoromethyl group at the 4-position, and a hydroxyl group at the 3-position. Additionally, there is a methanol group attached to the 5-position of the pyridine ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound.

The synthesis of 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol has been reported in several studies. One common synthetic route involves the reaction of 2-chloro-3-hydroxy-5-methylpyridine with difluoroiodomethane in the presence of a suitable base. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.

In terms of biological activities, 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively target these enzymes makes 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol a valuable candidate for further drug development.

Beyond its enzymatic inhibition properties, 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol has also been investigated for its anti-inflammatory and antioxidant activities. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress.

The pharmacokinetic properties of 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and stability in physiological conditions, which are crucial factors for its development as an oral medication.

Clinical trials are currently underway to further assess the safety and efficacy of 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol. Early-phase trials have demonstrated that it is well-tolerated by patients with minimal side effects. These results are encouraging and support the continued evaluation of this compound in larger clinical trials.

In conclusion, 2-Chloro-4-(difluoromethyl)-3-hydroxypyridine-5-methanol (CAS No. 1806006-04-1) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an enzyme inhibitor, anti-inflammatory agent, and antioxidant makes it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted, it is likely that new applications and therapeutic uses for this compound will be discovered.

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